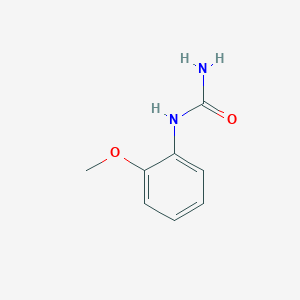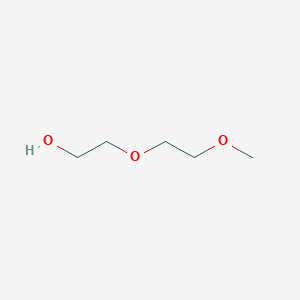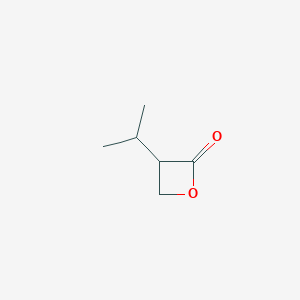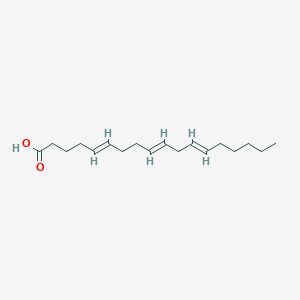
5,9,12-Octadecatrienoic acid
Vue d'ensemble
Description
5,9,12-Octadecatrienoic acid: is a polyunsaturated fatty acid with the molecular formula C18H30O2 . It is characterized by an 18-carbon unbranched backbone with three double bonds located at the 5th, 9th, and 12th carbon atoms. This compound is one of the many structural isomers of octadecatrienoic acid, which differ in the position and configuration of the double bonds. It is commonly found in various plant oils and has significant biological, pharmaceutical, and industrial importance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,9,12-Octadecatrienoic acid can be achieved through the biotransformation of α-linolenic acid using recombinant cells expressing specific enzymes. For instance, the production of 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid involves the use of Aspergillus nidulans diol synthase. The optimal conditions for this biotransformation include a pH of 7.0, a temperature of 40°C, and a shaking speed of 250 rpm .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as plant oils. The extraction process may include methods like Soxhlet extraction, followed by purification techniques such as chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5,9,12-Octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides
Applications De Recherche Scientifique
Chemistry: 5,9,12-Octadecatrienoic acid is used as a precursor in the synthesis of various bioactive compounds and polymers. It is also employed in the study of lipid oxidation and the development of antioxidants .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antioxidant properties .
Medicine: this compound has been explored for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and metabolic disorders. Its derivatives are being studied for their pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers, surfactants, and lubricants. It is also utilized in the formulation of cosmetics and personal care products .
Mécanisme D'action
The mechanism of action of 5,9,12-Octadecatrienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, such as prostaglandins and leukotrienes, which play roles in inflammation and immune responses. The compound interacts with molecular targets like peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa B (NF-κB), modulating gene expression and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils and known for its health benefits.
γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil and used for its anti-inflammatory properties.
Pinolenic acid (5Z,9Z,12Z): Found in pine seed oils.
Columbinic acid (5E,9Z,12Z): Found in Thalictrum seed oils
Uniqueness: 5,9,12-Octadecatrienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to act as a precursor to various bioactive compounds and its role in modulating cellular functions make it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
(5E,9E,12E)-octadeca-5,9,12-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6+,10-9+,14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHFNIKBKZGRP-JRVLCRGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CC/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13237-97-3 | |
| Record name | 5,9,12-Octadecatrienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


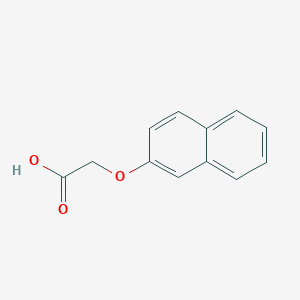

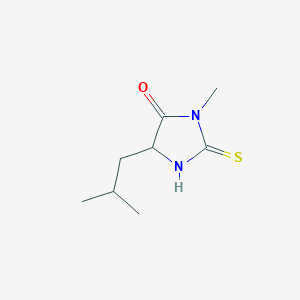
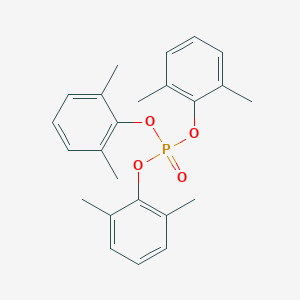
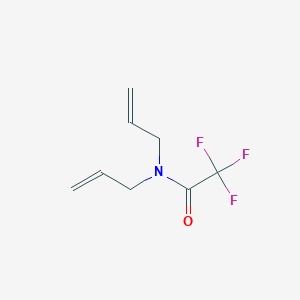
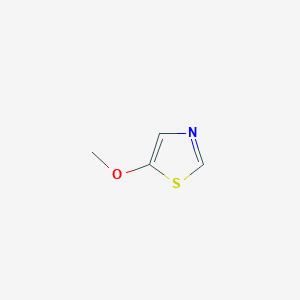
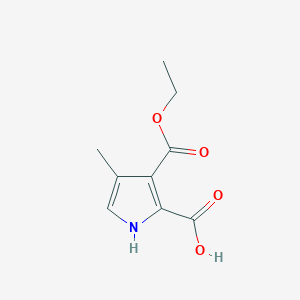
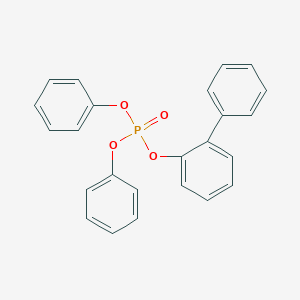
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
